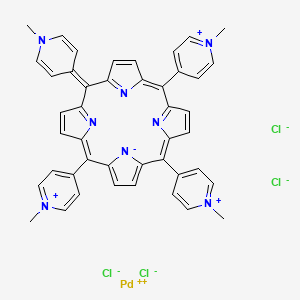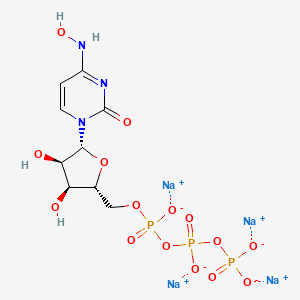
(Z)-1-(((4-Carbamoylpyridin-1-ium-1-yl)methoxy)methyl)-2-((hydroxyimino)methyl)pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-(((4-Carbamoylpyridin-1-ium-1-yl)methoxy)methyl)-2-((hydroxyimino)methyl)pyridin-1-ium chloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two pyridin-1-ium rings connected by a methoxy group and a hydroxyimino group. The chloride ion serves as a counterion to balance the charge of the pyridin-1-ium cations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(((4-Carbamoylpyridin-1-ium-1-yl)methoxy)methyl)-2-((hydroxyimino)methyl)pyridin-1-ium chloride typically involves multiple steps, including the formation of the pyridin-1-ium rings, the introduction of the methoxy and hydroxyimino groups, and the final assembly of the compound. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-1-(((4-Carbamoylpyridin-1-ium-1-yl)methoxy)methyl)-2-((hydroxyimino)methyl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy and hydroxyimino groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
(Z)-1-(((4-Carbamoylpyridin-1-ium-1-yl)methoxy)methyl)-2-((hydroxyimino)methyl)pyridin-1-ium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (Z)-1-(((4-Carbamoylpyridin-1-ium-1-yl)methoxy)methyl)-2-((hydroxyimino)methyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridin-1-ium derivatives and compounds with methoxy and hydroxyimino groups. Examples include:
- Pyridin-1-ium chloride
- Methoxypyridine derivatives
- Hydroxyiminopyridine derivatives
Uniqueness
(Z)-1-(((4-Carbamoylpyridin-1-ium-1-yl)methoxy)methyl)-2-((hydroxyimino)methyl)pyridin-1-ium chloride is unique due to its specific combination of functional groups and structural features
Eigenschaften
Molekularformel |
C14H16Cl2N4O3 |
|---|---|
Molekulargewicht |
359.2 g/mol |
IUPAC-Name |
1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride |
InChI |
InChI=1S/C14H14N4O3.2ClH/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;;/h1-9H,10-11H2,(H-,15,19);2*1H |
InChI-Schlüssel |
QELSIJXWEROXOE-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=[N+](C(=C1)/C=N\O)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |
Kanonische SMILES |
C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![alpha-[2-(Ditetradecylamino)-2-oxoethyl]-omega-methoxy-poly(oxy-1,2-ethanediyl](/img/structure/B11929642.png)
![3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B11929648.png)
![Potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B11929656.png)

![1-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride](/img/structure/B11929672.png)
![cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B11929678.png)


![N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide;dihydrate](/img/structure/B11929687.png)

![ethyl (4S)-4-[4-[(1-methylcyclobutyl)carbamoyl]piperidin-1-yl]azepane-1-carboxylate](/img/structure/B11929692.png)



